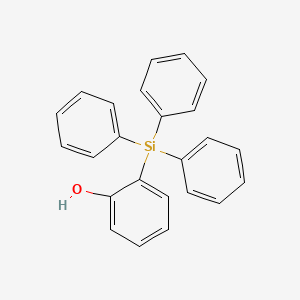

2-(Triphenylsilyl)phenol

説明

2-(Triphenylsilyl)phenol is a silylated phenol derivative characterized by a bulky triphenylsilyl (-SiPh₃) group attached to the phenolic oxygen. For example, triphenylsilyl chloride (CAS 76-86-8) is a common reagent for introducing the triphenylsilyl group into organic molecules via nucleophilic substitution or condensation reactions . The triphenylsilyl group confers enhanced steric bulk and electronic effects, making the compound useful in applications requiring acid stability or controlled deprotection under mild fluoride conditions. Its structural analogs, such as 2-(triphenylsilyl)ethanol derivatives (e.g., TPSEOC), demonstrate orthogonal stability against acids, hydrogenation, and other common deprotection conditions, suggesting similar robustness for 2-(triphenylsilyl)phenol .

特性

CAS番号 |

18738-00-6 |

|---|---|

分子式 |

C24H20OSi |

分子量 |

352.5 g/mol |

IUPAC名 |

2-triphenylsilylphenol |

InChI |

InChI=1S/C24H20OSi/c25-23-18-10-11-19-24(23)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |

InChIキー |

KKZUDLYBZQAOKQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-(Triphenylsilyl)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as imidazole. The reaction typically takes place in an anhydrous solvent like diethyl ether . The general reaction scheme is as follows:

Phenol+Triphenylchlorosilane→2-(Triphenylsilyl)phenol+HCl

Industrial Production Methods

While specific industrial production methods for 2-(Triphenylsilyl)phenol are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

化学反応の分析

Types of Reactions

2-(Triphenylsilyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.

Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Electrophilic Substitution: Products include nitrophenols, halophenols, and sulfonated phenols.

Oxidation: Major products are quinones.

Reduction: Major products are hydroquinones.

Substitution: Products include ethers and esters.

科学的研究の応用

2-(Triphenylsilyl)phenol has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Materials Science: Used in the development of novel materials with specific properties, such as increased thermal stability and resistance to oxidation.

Biological Studies: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

Industrial Applications: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

作用機序

The mechanism of action of 2-(Triphenylsilyl)phenol involves its interaction with various molecular targets and pathways:

Free Radical Scavenging: The phenol group can donate hydrogen atoms to neutralize free radicals, making it an effective antioxidant.

Metal Chelation: It can chelate metal ions, preventing metal-catalyzed oxidative damage.

Cell Signaling Modulation: Phenolic compounds can influence cell signaling pathways and gene expression, contributing to their biological effects.

類似化合物との比較

Comparison with Similar Compounds

Trimethylsilyl Analogs

Compounds like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate () and 3,6-difluoro-2-(trimethylsilyl)phenol () highlight the reactivity of trimethylsilyl (-SiMe₃) groups. These smaller silyl groups are less sterically hindered, enabling faster cleavage under fluoride ion conditions. For instance, 2-(trimethylsilyl)phenyl triflate efficiently generates o-benzyne via fluoride-induced desilylation, a reaction that proceeds within minutes due to the labile SiMe₃ group . In contrast, the bulkier triphenylsilyl group in 2-(triphenylsilyl)phenol would likely slow such reactions, requiring stronger fluoride sources (e.g., TBAF) or elevated temperatures .

Silyl-Containing Protecting Groups

- TPSEOC (2-(Triphenylsilyl)ethoxycarbonyl) : This group exhibits exceptional resistance to acidic conditions (e.g., tert-butyl ester cleavage) and hydrogenation, outperforming TEOC (trimethylsilyl ethoxycarbonyl) and PSOC (phenyltrimethylsilyl ethoxycarbonyl). Cleavage occurs via fluoride-induced Peterson elimination, forming a stable pentacoordinate silicon intermediate stabilized by phenyl groups .

- TEOC : Lacks phenyl substituents, leading to less stable intermediates and faster cleavage under milder fluoride conditions .

Fluorinated Phenols

2-(Trifluoromethyl)phenol () demonstrates substituent effects distinct from silyl groups. The electron-withdrawing CF₃ group increases acidity (pKa ~8–9) compared to silyl-protected phenols, which are less acidic due to the electron-donating nature of silicon substituents. This difference impacts reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Research Findings and Data Tables

Table 1: Comparison of Silyl-Substituted Phenols and Analogs

Table 2: Substituent Effects on Reactivity

| Group | Steric Bulk | Electron Effect | Cleavage Rate (Relative) |

|---|---|---|---|

| -SiPh₃ | High | Electron-donating | Slow |

| -SiMe₃ | Low | Electron-donating | Fast |

| -CF₃ | Low | Electron-withdrawing | N/A (acidic phenol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。